TG101209

Descripción general

Descripción

TG101209 es un inhibidor de molécula pequeña que se dirige selectivamente a la Janus cinasa 2 (JAK2). Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos mieloproliferativos y ciertos tipos de cáncer. El compuesto es conocido por su capacidad para inhibir la vía de señalización JAK-STAT, que juega un papel crucial en la proliferación, diferenciación y apoptosis celular .

Métodos De Preparación

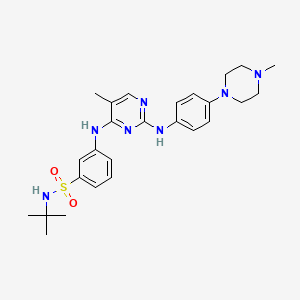

La síntesis de TG101209 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores. La ruta sintética típicamente comienza con la preparación de 5-metilpirimidina-2,4-diamina, que luego se modifica a través de varias reacciones químicas para introducir grupos funcionales como p-(4-metilpiperazin-1-il)fenilo y m-(terc-butilsulfonil)fenilo . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

TG101209 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, lo que puede alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

In Vitro Studies

-

Multiple Myeloma :

- TG101209 has shown significant cytotoxic effects against multiple myeloma cell lines. In studies, it induced apoptosis and inhibited cell cycle progression, demonstrating a dose-dependent relationship in its efficacy. The combination of this compound with phosphoinositide 3-kinase (PI3K) inhibitors resulted in synergistic effects, enhancing cytotoxicity against myeloma cells .

- Burkitt Lymphoma :

-

Lung Cancer :

- This compound has been shown to sensitize lung cancer cells to radiation therapy. In clonogenic assays, it increased the sensitivity of HCC2429 and H460 lung cancer cells to radiation, suggesting that lower doses of radiation could achieve similar anti-tumor effects when combined with this compound .

- Chronic Myeloid Leukemia :

In Vivo Studies

- Animal Models :

- Combination Therapies :

Data Tables

| Cancer Type | Mechanism | Efficacy Observed | Combination Potential |

|---|---|---|---|

| Multiple Myeloma | JAK2 inhibition leading to apoptosis | Significant cytotoxicity observed | Synergistic with PI3K inhibitors |

| Burkitt Lymphoma | Induction of apoptosis and differentiation | Effective growth inhibition | Synergistic with doxorubicin |

| Lung Cancer | Radiosensitization | Increased sensitivity to radiation | Effective when combined with radiation |

| Chronic Myeloid Leukemia | Targeting BCR-ABL resistant cells | Reduced cell viability | Bone-targeted formulations enhance efficacy |

Case Studies

-

Multiple Myeloma Case Study :

A study involving multiple myeloma patient-derived cells showed that this compound could induce apoptosis in 80% of tested samples, highlighting its potential as a therapeutic agent against resistant myeloma cases . -

Burkitt Lymphoma Case Study :

In a preclinical model using Burkitt lymphoma cells, treatment with this compound led to a significant decrease in tumor volume and improved survival rates compared to control groups .

Mecanismo De Acción

TG101209 ejerce sus efectos inhibiendo selectivamente JAK2, una tirosina cinasa involucrada en la vía de señalización JAK-STAT. Esta inhibición previene la fosforilación y activación de las moléculas de señalización descendentes como STAT3 y STAT5, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis . El compuesto también afecta otras vías de señalización, incluyendo la interacción entre la apoptosis y la autofagia .

Comparación Con Compuestos Similares

TG101209 se compara a menudo con otros inhibidores de JAK2, como ruxolitinib y SAR302503 (TG101348). Si bien todos estos compuestos se dirigen a JAK2, this compound es único en su selectividad y potencia. Ha mostrado una mejor focalización a la mielofibrosis primaria en comparación con ruxolitinib y tiene una actividad significativa contra las mutaciones JAK2V617F y MPLW515L / K . Otros compuestos similares incluyen:

Ruxolitinib: Otro inhibidor de JAK2 utilizado en el tratamiento de trastornos mieloproliferativos.

SAR302503 (TG101348): Un inhibidor de JAK2 con un mecanismo de acción similar pero una estructura química diferente.

This compound se destaca por su perfil inhibitorio específico y su potencial para la terapia combinada con otros inhibidores, como los inhibidores de PI3K .

Actividad Biológica

TG101209 is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which plays a crucial role in various hematological malignancies, including myeloproliferative neoplasms and lymphomas. This compound has garnered significant attention due to its potential therapeutic efficacy against cancers characterized by aberrant JAK2 activation, such as Burkitt lymphoma (BL) and chronic myeloid leukemia (CML). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.

This compound exerts its effects primarily through the inhibition of JAK2 kinase activity. The compound demonstrates high specificity for JAK2, with an IC50 of approximately 6 nM, while showing less potency against other kinases such as FLT3 and RET (IC50 values of 25 nM and 17 nM respectively) . The inhibition of JAK2 leads to the downregulation of downstream signaling pathways, particularly the STAT3 pathway, which is often constitutively activated in various malignancies.

Key Pathways Affected

- JAK2/STAT3 Pathway : this compound inhibits the phosphorylation of JAK2 and STAT3, resulting in reduced transcriptional activity associated with cell survival and proliferation.

- Cell Cycle Regulation : The compound induces cell cycle arrest in the G2/M phase, as evidenced by decreased S phase cell ratios in treated BL cells .

- Apoptosis Induction : this compound promotes apoptosis through a mitochondrial-mediated caspase-dependent pathway. This is characterized by cytochrome c release from mitochondria to the cytoplasm and activation of caspases .

Burkitt Lymphoma

In vitro studies have demonstrated that this compound significantly inhibits the growth of both EBV-positive and EBV-negative Burkitt lymphoma cell lines. Key findings include:

- Cell Growth Inhibition : this compound effectively inhibited BL cell growth and induced apoptosis in a dose-dependent manner .

- Synergistic Effects : The compound displayed synergistic effects when used in combination with doxorubicin, enhancing overall treatment efficacy .

Table 1: Effects of this compound on Burkitt Lymphoma Cells

| Parameter | Result |

|---|---|

| IC50 for Raji Cells | ~6 μM |

| Apoptosis Induction | Increased cleaved caspase-3 levels |

| Cell Cycle Arrest | G2/M phase accumulation |

| Synergy with Doxorubicin | Enhanced anti-tumor activity |

Chronic Myeloid Leukemia

This compound has also shown promise in treating CML, particularly in cells resistant to BCR-ABL targeted therapies. Notable findings include:

- Effective Concentration : A bone-targeted formulation achieved sustained concentrations above 17.5 μmol/L necessary for effective CML cell killing .

- Therapeutic Efficacy : In murine models, this compound treatment resulted in significant inhibition of leukemia cell growth and prolonged survival .

Table 2: Efficacy of this compound in CML Models

| Model Type | Treatment Dose | Outcome |

|---|---|---|

| Murine CML Model | 40 mg/kg | Extended survival |

| Resistance to BCR-ABL | Targeted this compound | Significant growth inhibition |

Clinical Implications and Case Studies

Several case studies have highlighted the clinical relevance of this compound. In one study involving patients with myeloproliferative disorders harboring JAK2 mutations, this compound was found to induce apoptosis in primary hematopoietic progenitor cells .

Case Study Highlights

- Patient Response : In a cohort of ten patients with JAK2V617F mutations, eight demonstrated significant apoptosis following this compound treatment.

- Combination Therapies : Studies suggest that combining this compound with other agents like panobinostat may enhance therapeutic outcomes in resistant cases .

Propiedades

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOKQYTTYUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587364 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-14-4 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of TG101209?

A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].

Q2: How does this compound interact with JAK2?

A2: this compound binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].

Q3: What are the downstream effects of JAK2 inhibition by this compound?

A3: Inhibition of JAK2 by this compound leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.

Q4: How does this compound affect cell proliferation and survival?

A4: this compound induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.

Q5: How do structural modifications of this compound affect its activity?

A5: Specific structural modifications on this compound can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].

Q6: Are there any known dual-activity inhibitors based on the this compound scaffold?

A6: Yes, research has led to the development of MA2-014, a derivative of this compound, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of this compound in rodent models [].

Q8: How does the concentration of this compound in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?

A8: Research suggests a correlation between bone marrow concentration of this compound and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].

Q9: In which disease models has this compound shown preclinical efficacy?

A9: this compound has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].

Q10: What is the evidence for the efficacy of this compound in lung cancer models?

A10: In vitro and in vivo studies have shown that this compound enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].

Q11: How effective is this compound against myeloproliferative neoplasms (MPNs)?

A11: this compound effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.

Q12: Can this compound overcome resistance to other therapies?

A12: Research suggests that this compound, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].

Q13: Has this compound been evaluated in clinical trials?

A13: While the provided literature doesn't cite completed clinical trials for this compound, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.